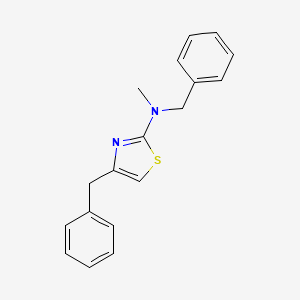
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester is an organic compound with a unique structure that includes a phenylsulfinyl group attached to the propenoic acid moiety
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of ethyl acrylate with a phenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The phenylsulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or ethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -10°C to room temperature. Major products formed from these reactions include sulfone derivatives, sulfides, amides, and ethers.
Applications De Recherche Scientifique
2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The phenylsulfinyl group can interact with enzymes and proteins, leading to the inhibition or activation of specific biological processes. The ester group can undergo hydrolysis to release the active propenoic acid moiety, which can further interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Propenoic acid, 2-(phenylsulfinyl)-, ethyl ester include:
2-Propenoic acid, ethyl ester:
2-Propenoic acid, 3-phenyl-, ethyl ester:
The uniqueness of this compound lies in the presence of the phenylsulfinyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Numéro CAS |
83182-17-6 |
|---|---|
Formule moléculaire |
C11H12O3S |
Poids moléculaire |
224.28 g/mol |
Nom IUPAC |
ethyl 2-(benzenesulfinyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O3S/c1-3-14-11(12)9(2)15(13)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
Clé InChI |
YJTCZYIDZLUIOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


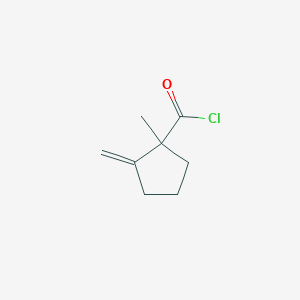
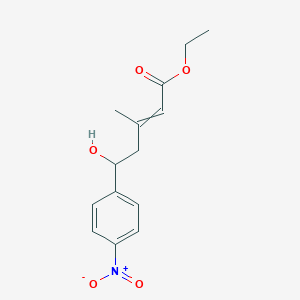
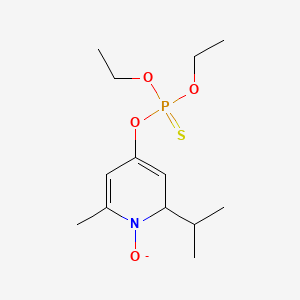
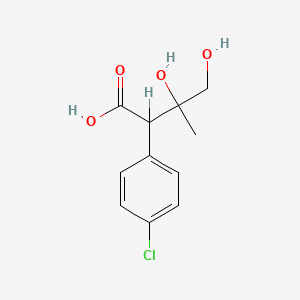
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
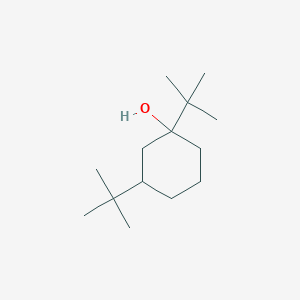
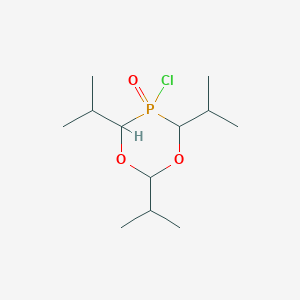
![[(2R,4R)-2-butyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14411855.png)
![Trimethyl[2-(4-methylphenoxy)ethyl]silane](/img/structure/B14411862.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,2,4,4-tetrachloro-](/img/structure/B14411876.png)


